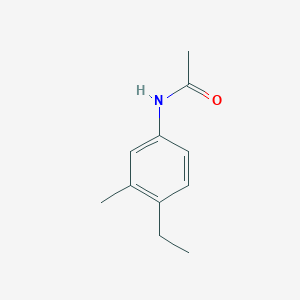

4'-Ethyl-3'-methylacetanilide

Beschreibung

Significance of Substituted Acetanilides as Synthetic Intermediates in Fine Chemical Synthesis

Substituted acetanilides are a class of compounds of considerable importance in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. Their utility stems from the versatile reactivity of the acetanilide (B955) scaffold. The acetamido group (–NHCOCH₃) is a crucial functional group in organic synthesis. It serves as a protecting group for the amino functionality on an aromatic ring, preventing unwanted reactions like oxidation during other synthetic transformations. athabascau.ca

The acetyl group can be removed later through hydrolysis to regenerate the amine, allowing for multi-step synthesis strategies. athabascau.ca This protective role is fundamental in the production of pharmaceuticals, dyes, and other complex organic molecules where precise control over reactivity is essential. rjptonline.orgchemsky-cn.com

Furthermore, the acetamido group is an ortho-, para-directing group in electrophilic aromatic substitution reactions, guiding the introduction of other functional groups onto the aromatic ring. This directing effect allows chemists to build complex substitution patterns on the benzene (B151609) ring with high regioselectivity. Acetanilide derivatives are key intermediates in the manufacturing of rubber accelerators, dyes, pigments, and agrochemicals. rjptonline.orgdataintelo.com Their role as precursors is critical in synthesizing a wide array of valuable compounds for various industries. chemsky-cn.comdataintelo.com

Overview of Research Trajectories in Acetanilide Chemistry

Modern research in acetanilide chemistry is evolving, with a significant focus on developing greener and more efficient synthetic methods. ijsdr.org Traditional acetylation methods often use reagents like acetic anhydride (B1165640) or acetyl chloride, which can be corrosive and produce unwanted byproducts. ijtsrd.comgoogle.com Current research aims to replace these with more environmentally benign catalysts and solvent-free conditions. ijtsrd.comresearchgate.net For instance, systems like magnesium sulphate-glacial acetic acid have been explored as eco-friendly alternatives for synthesizing acetanilide from aniline (B41778). ijtsrd.com

Another major research trajectory involves the use of transition metal catalysis to achieve novel functionalizations of the acetanilide C-H bonds. beilstein-journals.org This approach, known as C-H activation, offers a more atom-economical way to create complex molecules by directly forming new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized starting materials. beilstein-journals.org Studies have explored using metals like cobalt to catalyze the alkylation of acetanilides, expanding the toolkit for modifying these structures. beilstein-journals.org

Additionally, the biological and material properties of acetanilide derivatives continue to be an active area of investigation. Researchers are synthesizing and screening new substituted acetanilides for various applications, including their potential as small molecule inhibitors for therapeutic targets and their use in developing new materials. rjptonline.orgresearchgate.netnih.gov The conformational analysis of substituted acetanilides, particularly how substituents and solvents affect the orientation of the acetamido group relative to the aromatic ring, is also a subject of detailed spectroscopic studies. cdnsciencepub.com

Scope and Focus of Academic Inquiry into 4'-Ethyl-3'-methylacetanilide and Related Structures

Academic inquiry into specific molecules like this compound often centers on their synthesis, characterization, and application as building blocks for more complex target molecules. The synthesis of this compound would typically follow the general method of acetylating the corresponding aniline, in this case, 4-ethyl-3-methylaniline (B3056165), with an acetylating agent like acetic anhydride.

Research on related substituted acetanilides provides a framework for understanding the chemical behavior of this compound. For example, studies on the oxidation of similar molecules, such as 4'-methylacetanilide (B420711), to form carboxylic acids are relevant for understanding potential synthetic transformations. athabascau.ca The presence of both an ethyl and a methyl group on the ring of this compound makes it an interesting substrate for studying regioselectivity in reactions like electrophilic aromatic substitution.

Detailed research findings on closely related acetanilides often include extensive characterization data. The table below shows typical data obtained for a similar compound, 4'-methylacetanilide, which serves as a reference for the kind of analytical data central to academic studies in this area.

Spectroscopic and Physical Data for a Related Compound: 4'-methylacetanilide

| Property | Value |

| Appearance | Colorless needle-like crystals chembk.com |

| Melting Point | 149-151 °C chembk.com |

| Boiling Point | 307 °C chembk.com |

| Water Solubility | Slightly soluble chembk.com |

| Solubility in Organic Solvents | Soluble in alcohol, ether, ethyl acetate (B1210297), glacial acetic acid chembk.com |

The primary focus of academic work on a specific compound like this compound is often its role as an intermediate in a larger synthetic scheme, for example, in the creation of specialized dyes, agrochemicals, or as part of a library of compounds for biological screening. nih.govderpharmachemica.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7149-81-7 |

|---|---|

Molekularformel |

C11H15NO |

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

N-(4-ethyl-3-methylphenyl)acetamide |

InChI |

InChI=1S/C11H15NO/c1-4-10-5-6-11(7-8(10)2)12-9(3)13/h5-7H,4H2,1-3H3,(H,12,13) |

InChI-Schlüssel |

OUXARLZHLGUCCQ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=C(C=C1)NC(=O)C)C |

Kanonische SMILES |

CCC1=C(C=C(C=C1)NC(=O)C)C |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Ethyl 3 Methylacetanilide and Analogues

Established Synthetic Pathways for Acetanilide (B955) Derivatives

The traditional and most common methods for synthesizing acetanilide derivatives involve the direct acylation of a corresponding substituted aniline (B41778). This approach is straightforward and generally high-yielding, making it a staple in both academic laboratories and industrial settings.

Acylation of Substituted Aniline Precursors

The core of acetanilide synthesis lies in the formation of an amide bond between an aniline and an acetylating agent. For the synthesis of 4'-Ethyl-3'-methylacetanilide, the precursor would be 4-ethyl-3-methylaniline (B3056165).

Acetic anhydride (B1165640) is a widely used and effective acetylating agent for anilines. chemsky-cn.comwpmucdn.com The reaction mechanism involves a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. chemsky-cn.comwpmucdn.compearson.com This initial attack forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable acetanilide product. chemsky-cn.comwpmucdn.com

The reaction is typically carried out by mixing the aniline with acetic anhydride, sometimes in the presence of a solvent like glacial acetic acid or an aqueous medium. chemsky-cn.comncert.nic.in The addition of a base, such as sodium acetate (B1210297), can be used to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product. libretexts.org The general reaction is robust and applicable to a wide range of substituted anilines, including those with alkyl groups like the 4-ethyl-3-methylaniline required for the synthesis of this compound.

The reaction of aniline with acetic anhydride is a well-established method for preparing acetanilide. wpmucdn.com The procedure often involves dissolving the aniline in a suitable solvent, followed by the addition of acetic anhydride. ncert.nic.inlibretexts.org The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). chegg.com Upon completion, the product, being a solid, often precipitates out of the solution and can be purified by recrystallization. wpmucdn.commagritek.com

Table 1: Reaction Parameters for Acylation with Acetic Anhydride

| Parameter | Details | Source(s) |

| Reactants | Aniline derivative, Acetic Anhydride | chemsky-cn.comwpmucdn.com |

| Mechanism | Nucleophilic Acyl Substitution | wpmucdn.compearson.com |

| Byproduct | Acetic Acid | chemsky-cn.comwpmucdn.com |

| Catalyst/Additive | Glacial Acetic Acid, Sodium Acetate | ncert.nic.inlibretexts.org |

| Purification | Recrystallization | wpmucdn.commagritek.com |

An alternative and milder method for the acylation of aniline derivatives involves the use of potassium thioacetate (B1230152) as the acetylating agent, with the reaction being promoted by tert-butyl nitrite (B80452). google.com This method allows for the efficient synthesis of a variety of acetanilide compounds at room temperature. google.com The reaction is typically carried out in a solvent such as acetonitrile. google.com

This innovative approach is particularly useful for substrates with sensitive functional groups that might not tolerate the harsher conditions of traditional acylation with acetic anhydride or acetyl chloride. google.com The use of tert-butyl nitrite facilitates the reaction, leading to good yields under mild conditions. google.com While specific examples for this compound are not detailed, the broad applicability of this method to various aniline derivatives suggests its potential for this specific synthesis. google.com The reaction of anilines with tert-butyl nitrite can also be used to generate diazonium salts in situ for other transformations. colab.wsrsc.org

Strategic Functional Group Interconversions for Ortho/Meta/Para Substitution Patterns

The synthesis of specifically substituted acetanilides often requires a strategic approach to introducing functional groups in the desired ortho, meta, or para positions. Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. numberanalytics.comfiveable.mesolubilityofthings.com This is crucial when direct synthesis from a substituted aniline is not feasible or when controlling regioselectivity is challenging.

For instance, the acetamido group (-NHCOCH3) in acetanilide is an ortho-, para-directing group in electrophilic aromatic substitution reactions. magritek.com This property can be exploited to introduce other substituents onto the aromatic ring. If a specific substitution pattern cannot be achieved by direct acylation of a pre-substituted aniline, a multi-step synthesis involving FGI can be employed. This might involve nitration, halogenation, or Friedel-Crafts reactions on acetanilide, followed by further transformations of the newly introduced group or the acetamido group itself. magritek.comathabascau.ca

These interconversions can involve a wide range of reactions, including nucleophilic substitutions, eliminations, additions, and rearrangements. solubilityofthings.comub.edu The choice of reagents and reaction conditions is critical for achieving the desired transformation with high selectivity and yield. solubilityofthings.com

Advanced Synthetic Approaches to Substituted Acetanilides

Beyond the direct acylation of anilines, more complex and multi-step strategies are often necessary for the synthesis of highly functionalized or complex acetanilide derivatives.

Multi-Step Synthesis Strategies Incorporating Acetanilide Moieties

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler starting materials. fiveable.memsu.edu In the context of substituted acetanilides, this may involve creating the aniline precursor itself through a series of reactions before the final acylation step.

For example, a synthetic route might begin with a simpler aromatic compound that undergoes a series of reactions such as nitration, reduction of the nitro group to an amine, and then subsequent alkylation or other modifications to the aromatic ring before the final acetylation. athabascau.ca The reduction of a nitro group to a primary amine is a common and effective method for preparing the necessary aniline precursor. athabascau.ca

Acetanilide moieties are also used as intermediates in the synthesis of more complex molecules. researchgate.net For instance, piperazine-based acetanilides have been synthesized in multi-step sequences starting from various anilines, which are first reacted with bromoacetyl bromide to form an intermediate that is then coupled with a piperazine (B1678402) derivative. researchgate.net These strategies highlight the versatility of the acetanilide group as both a target molecule and a key building block in more elaborate synthetic designs. researchgate.netrsc.org

Catalytic Methods in Acetanilide Synthesis

The acetylation of amines is a fundamental transformation in organic synthesis, and various catalytic methods have been developed to improve efficiency, yield, and environmental friendliness over traditional approaches that often use corrosive reagents like acetyl chloride or acetic anhydride in stoichiometric amounts. ijtsrd.comias.ac.ingoogle.com

Modern catalytic strategies often focus on activating the acetylating agent or the amine substrate. A green and cost-effective method utilizes a magnesium sulphate-glacial acetic acid system for the synthesis of acetanilide from aniline. ijtsrd.comijtsrd.com Magnesium sulphate heptahydrate acts as a mild and benign Lewis acid catalyst, enhancing the electrophilicity of the carbonyl group in acetic acid. ijtsrd.com This approach avoids the use of toxic acetic anhydride. ijtsrd.comijtsrd.com The reaction of aniline with glacial acetic acid in the presence of magnesium sulphate heptahydrate (30 mg) as a catalyst was shown to reach completion in 90 minutes, affording an 80% yield. ijtsrd.com

| Reaction Time (minutes) | Yield (%) | Catalyst System | Reference |

|---|---|---|---|

| 90 | 80 | Magnesium Sulphate Heptahydrate / Glacial Acetic Acid | ijtsrd.com |

| <90 | Decreased | Magnesium Sulphate Heptahydrate / Glacial Acetic Acid | ijtsrd.com |

| >90 | No further increase | Magnesium Sulphate Heptahydrate / Glacial Acetic Acid | ijtsrd.com |

Transition metal catalysis has also emerged as a powerful tool. google.com Copper-catalyzed systems have been developed for the oxidative amidation of aldehydes using acetanilides as amine sources to produce benzanilides. researchgate.net Furthermore, rhodium(III)-catalyzed C-H activation and functionalization of acetanilides with diaryl disulfides and diaryl diselenides provide a direct route to ortho-chalcogenated derivatives. researchgate.net Another novel approach involves using tert-butyl nitrite to promote the acetylation of aniline derivatives with potassium thioacetate at room temperature, offering mild reaction conditions and high efficiency. google.com

Stereoselective and Diastereoselective Synthetic Considerations for Acetanilide Derivatives

While the creation of chiral centers in the side chains of acetanilide derivatives is a broad topic, a crucial stereochemical aspect inherent to the structure is the rotational isomerism around the C-N amide bond. Due to the partial double bond character of the amide linkage, N-substituted acetanilides can exist as cis and trans conformers. nih.gov The energy barrier to rotation is significant, often allowing for the observation and sometimes isolation of these stereoisomers.

The conformational preference is heavily influenced by the steric and electronic properties of the substituents on the nitrogen atom and the aryl ring. nih.gov For instance, while most secondary amides like acetanilide itself predominantly adopt a trans conformation, N-methylation leads to a preference for the cis conformation, which is attributed to electronic repulsion between the carbonyl lone pair and the aryl π-electrons. nih.gov

Detailed studies on N-azulenyl-N-methyl amides have provided significant insight into these stereochemical considerations. The substitution position on the azulene (B44059) ring dramatically influences the conformational equilibrium. nih.govacs.org N-(1-Azulenyl)-N-methyl amides and N-(6-azulenyl)-N-methyl amides exist almost exclusively in the cis form. nih.govacs.org However, N-(2-azulenyl)-N-methyl amides exhibit a substantial population of the trans conformer, a phenomenon attributed to the high degree of coplanarity achievable between the 2-azulenyl moiety and the amide plane in the trans state. nih.govresearchgate.net

| Compound | Substituent (R) | Conformational Ratio (cis:trans) | Temperature (K) | Reference |

|---|---|---|---|---|

| N-(1-Azulenyl)-N-methylacetamide (12a) | CH₃ | >99:1 | 183 | acs.org |

| N-(1-Azulenyl)-N-methylbenzamide (12b) | Ph | >99:1 | 298 | acs.org |

| N-(2-Azulenyl)-N-methylacetamide (13a) | CH₃ | 44:56 | 183 | nih.govacs.org |

| N-(2-Azulenyl)-N-methylbenzamide (13b) | Ph | 70:30 | 298 | acs.org |

| N-(6-Azulenyl)-N-methylacetamide (14a) | CH₃ | >99:1 | 298 | acs.org |

These findings demonstrate that strategic positioning of substituents on the N-aryl group can be used to control the stereochemistry of the amide bond, a critical factor in designing molecules with specific three-dimensional structures. nih.gov

Preparation of Specific Substituted Acetanilide Classes

Selenylated Acetanilides

The incorporation of selenium into organic molecules is a strategy to enhance pharmacological properties. schenautomacao.com.br Selenylated acetanilide derivatives can be synthesized in a two-step process. First, anilines are reacted with organodiselenides in the presence of a catalyst, such as molecular iodine (20 mol%), to produce selenoanilines with yields ranging from 47-98%. schenautomacao.com.br In the second step, the resulting amino group is acetylated to form the final selenylated acetanilide derivative, with reported yields of 83-98%. schenautomacao.com.br Alternative catalytic methods, including those using rhodium(III) or nickel, can also achieve direct C-H selenation of acetanilides. researchgate.netacs.org

Tertiary Amide Acetanilide Derivatives

The synthesis of tertiary amide derivatives of acetanilide can be achieved through a two-stage reaction sequence. iscientific.org The initial step involves the reaction of aniline with various ketones or aldehydes (such as benzaldehyde, benzophenone, or acetone) to form imines. iscientific.org These imine intermediates are subsequently reduced to secondary amines using a reducing agent like sodium borohydride (B1222165) (NaBH₄). iscientific.org The final step is the acylation of these purified secondary amines with acetic anhydride, using acetic acid as a solvent, to yield the desired tertiary amide derivatives of acetanilide in good yields. iscientific.org

| Secondary Amine Precursor | Yield of Tertiary Amide | Physical State | Reference |

|---|---|---|---|

| N-(1-phenylethyl)benzenamine | 57% | Solid | iscientific.org |

| N-benzhydrylbenzenamine | Not specified | Solid | iscientific.org |

| N-(1-phenylpropyl)benzenamine | Not specified | Oily Liquid | iscientific.org |

N-Azulenyl-N-methyl amides

This class of acetanilides is synthesized to study the influence of the unique electronic and steric properties of the azulene ring on amide conformation. nih.govacs.org The synthesis typically involves a copper-catalyzed cross-coupling reaction. nih.gov Haloazulenes (e.g., 1-iodoazulene or 2-bromoazulene) are reacted with an N-methyl amide in the presence of copper(I) iodide (CuI), a ligand such as N,N′-dimethylethylenediamine, and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent like toluene (B28343) at elevated temperatures. nih.govresearchgate.net This method allows for the construction of various N-azulenyl-N-methyl amides, which serve as valuable models for studying amide bond stereochemistry. nih.govacs.org

Chemical Reactivity and Mechanistic Transformations of 4 Ethyl 3 Methylacetanilide

Hydrolytic Pathways of the Acetanilide (B955) Moiety

The acetanilide functional group in 4'-Ethyl-3'-methylacetanilide can undergo hydrolysis to yield 4-ethyl-3-methylaniline (B3056165) and acetic acid. This transformation can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanistic pathway.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the amide. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer to the nitrogen atom, which increases its leaving group ability. Finally, the carbon-nitrogen bond is cleaved to release the corresponding amine and carboxylic acid.

In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate. The expulsion of the amide anion is generally a difficult step due to its basicity. However, under forcing conditions such as heating, the reaction can proceed. The final step involves an acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide anion to form a carboxylate salt and the amine.

A summary of the hydrolytic conditions and products is presented in Table 1.

| Condition | Reagents | Products |

| Acidic Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄), Heat | 4-Ethyl-3-methylaniline, Acetic acid |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Heat | 4-Ethyl-3-methylaniline, Acetate (B1210297) salt |

Electrophilic Aromatic Substitution Reactions on the Aryl Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating acetamido, ethyl, and methyl groups. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the directing effects of the three substituents on the aromatic ring. The acetamido group (-NHCOCH₃) is a powerful ortho, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. Both the ethyl (-CH₂CH₃) and methyl (-CH₃) groups are also ortho, para-directing activators through an inductive effect.

In this compound, the positions ortho and para to the acetamido group are positions 2' and 6' (ortho) and 5' (para). The ethyl group is at the 4' position, and the methyl group is at the 3' position. The directing effects of these groups are summarized in Table 2.

| Substituent | Position | Directing Effect |

| Acetamido (-NHCOCH₃) | 1' | Ortho, Para (to positions 2', 6', 5') |

| Methyl (-CH₃) | 3' | Ortho, Para (to positions 2', 4', 6') |

| Ethyl (-CH₂CH₃) | 4' | Ortho, Para (to positions 3', 5') |

The combined directing effects of these groups will influence the position of the incoming electrophile. The most activated positions are those that are ortho or para to the strongly activating acetamido group. Steric hindrance will also play a role in determining the final product distribution, with substitution at the less sterically hindered positions being favored. For instance, in a nitration reaction, the nitro group would be expected to substitute predominantly at the positions activated by the acetamido group, with the precise ratio of isomers depending on the specific reaction conditions and the steric bulk of the electrophile.

Oxidation Reactions on the Ethyl and Methyl Substituents

The ethyl and methyl groups attached to the aromatic ring of this compound are susceptible to oxidation, particularly at the benzylic positions. The benzylic carbons (the carbon atoms directly attached to the aromatic ring) are activated towards oxidation due to the stability of the resulting benzylic radical or cationic intermediates.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize these alkyl groups. Typically, any alkyl chain with at least one benzylic hydrogen will be oxidized to a carboxylic acid. Therefore, complete oxidation of this compound would be expected to yield a dicarboxylic acid derivative of acetanilide.

Achieving selective oxidation of either the ethyl or the methyl group presents a significant synthetic challenge. The relative reactivity of the benzylic positions of the ethyl and methyl groups towards oxidation will depend on the specific oxidant and reaction conditions.

In some cases, selective oxidation can be achieved by controlling the reaction conditions or by using specific catalysts. For example, certain chromium-based reagents supported on materials like alumina (B75360) have been shown to selectively oxidize the methylene (B1212753) group of an ethyl substituent to a ketone without affecting a neighboring methyl group in a different heterocyclic system. This suggests that similar methodologies could potentially be explored for the selective oxidation of the ethyl group in this compound to form 4'-acetyl-3'-methylacetanilide.

Another approach to selective oxidation involves the use of milder oxidizing agents that may differentiate between the primary benzylic hydrogens of the methyl group and the secondary benzylic hydrogens of the ethyl group. The secondary benzylic position is generally more susceptible to radical abstraction, which could potentially lead to selective oxidation at the ethyl group under carefully controlled radical-mediated oxidation conditions.

Reactions Involving the Amide Nitrogen and Carbonyl Group

The amide functional group itself can undergo a variety of chemical transformations, although it is generally less reactive than other carbonyl compounds like esters or acid chlorides.

The nitrogen atom of the acetanilide moiety in this compound can act as a nucleophile, allowing for derivatization through reactions such as N-alkylation and N-acylation.

N-Alkylation: The hydrogen on the amide nitrogen can be substituted with an alkyl group. This typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The general reaction is as follows:

Deprotonation with a strong base (e.g., NaH).

Nucleophilic substitution with an alkyl halide (e.g., CH₃I).

N-Acylation: Further acylation on the nitrogen atom can lead to the formation of an imide. This can be achieved by reacting the acetanilide with an acylating agent such as an acid chloride or an anhydride (B1165640) under appropriate conditions.

These derivatization reactions provide a route to synthesize a variety of N-substituted analogs of this compound, which can be useful for modifying the chemical and biological properties of the molecule.

Transformations of the Carbonyl Functionality

The carbonyl group in the acetamido moiety of this compound is a key site for chemical reactivity. As part of an amide functional group, this carbonyl carbon is less electrophilic than that of a ketone or aldehyde due to the resonance delocalization of the nitrogen lone pair. Nevertheless, it undergoes characteristic transformations, primarily hydrolysis and reduction, under specific conditions.

Hydrolysis

The amide bond of this compound can be cleaved through hydrolysis to yield 4-ethyl-3-methylaniline and acetic acid. This reaction can be catalyzed by either strong acids or strong bases.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl), the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the amine lead to the formation of acetic acid and the 4-ethyl-3-methylanilinium ion, which is deprotonated in the final step to give the free amine.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH), a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the 4-ethyl-3-methylanilide anion as the leaving group. This strongly basic anion subsequently deprotonates the newly formed acetic acid to yield acetate and 4-ethyl-3-methylaniline. This process is generally slower than acid-catalyzed hydrolysis and often requires heat.

| Reaction Type | Reagents | Products | Conditions |

| Acid Hydrolysis | Strong Acid (e.g., aq. HCl) | 4-Ethyl-3-methylaniline, Acetic Acid | Heat |

| Base Hydrolysis | Strong Base (e.g., aq. NaOH) | 4-Ethyl-3-methylaniline, Sodium Acetate | Heat |

Reduction

The carbonyl group of the amide in this compound can be reduced to a methylene group (-CH₂-). This transformation converts the acetanilide into a secondary amine, specifically N-ethyl-(4-ethyl-3-methylphenyl)amine. This reduction is typically accomplished using powerful reducing agents, as amides are one of the least reactive carboxylic acid derivatives.

A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The mechanism involves the hydride ion (H⁻) acting as a nucleophile, attacking the carbonyl carbon. The resulting intermediate complexes with the aluminum species. A second hydride transfer and subsequent workup with water lead to the formation of the secondary amine.

| Reagent | Product | Typical Solvent |

| Lithium Aluminum Hydride (LiAlH₄) | N-ethyl-(4-ethyl-3-methylphenyl)amine | Diethyl ether, Tetrahydrofuran (THF) |

Exploration of Rearrangement Mechanisms Associated with Acetanilide Frameworks

Acetanilide and its derivatives, including this compound, are known to undergo rearrangement reactions where the acetyl group migrates from the nitrogen atom to the aromatic ring. The most prominent of these is the Fries rearrangement and its photochemical variant, the photo-Fries rearrangement. researchgate.netorganic-chemistry.org

Fries Rearrangement

The Fries rearrangement is an organic reaction that converts an aryl ester (or in this context, an N-aryl amide) to a hydroxy aryl ketone (or an amino aryl ketone) using a Lewis acid catalyst. organic-chemistry.org For this compound, this reaction would involve the intramolecular migration of the acetyl group from the nitrogen atom to the aromatic ring, forming amino ketone isomers.

The reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids. organic-chemistry.org The mechanism is believed to involve the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the amide, making the acyl group a better leaving group. The C-N bond cleaves, generating an acylium ion (CH₃CO⁺) and an aluminum-complexed aniline (B41778) derivative. The acylium ion then acts as an electrophile and attacks the activated aromatic ring in a process similar to a Friedel-Crafts acylation.

The substitution on the ring is temperature-dependent. Lower temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho-isomer. In the case of this compound, the aromatic ring has three available positions for substitution: C2', C5', and C6'.

Ortho-attack: The acetyl group can migrate to the C2' or C6' position. The C2' position is sterically hindered by the adjacent methyl group, while the C6' position is sterically hindered by the ethyl group.

Para-attack: The position para to the amino group is the C5' position.

Given the existing substituents, the reaction would yield a mixture of 2-amino-5-ethyl-6-methylacetophenone and 4-amino-5-ethyl-2-methylacetophenone.

Photo-Fries Rearrangement

The photo-Fries rearrangement is a photochemical version of the Fries rearrangement that proceeds via a radical mechanism. researchgate.netrsc.orgunipv.it When this compound is exposed to UV radiation, the N-C acyl bond undergoes homolytic cleavage. researchgate.net This generates a radical pair, consisting of an N-(4-ethyl-3-methylphenyl)aminyl radical and an acetyl radical, which are held together in a solvent cage. researchgate.net

These radicals can either recombine at the nitrogen atom (reforming the starting material) or the acetyl radical can attack the aromatic ring at the ortho or para positions before escaping the solvent cage. unipv.it This "in-cage" recombination leads to the formation of the rearranged amino acetophenone (B1666503) products. If the radicals escape the cage, they can abstract hydrogen atoms from the solvent, leading to the formation of 4-ethyl-3-methylaniline as a byproduct. researchgate.net The use of constrained media like micelles can influence the product distribution by controlling the movement of the radical pair. researchgate.netrsc.org

| Rearrangement Type | Conditions | Key Intermediate | Primary Products |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | Acylium ion | Mixture of ortho- and para-aminoacetophenones |

| Photo-Fries Rearrangement | UV Light | Radical pair | Mixture of ortho- and para-aminoacetophenones, plus aniline byproduct |

Molecular Structure and Conformational Analysis of 4 Ethyl 3 Methylacetanilide

Crystallographic Investigations (e.g., X-ray Diffraction Studies)

The crystal packing of acetanilides is significantly governed by intermolecular interactions, particularly hydrogen bonding. The amide group (–NH–C=O) is a classic hydrogen bond donor (N-H) and acceptor (C=O). In many acetanilide (B955) structures, molecules are linked into chains or more complex three-dimensional networks via N–H···O hydrogen bonds. researchgate.netresearchgate.net For example, in the crystal structure of 4'-methylacetanilide (B420711), molecules are connected by C-H···O hydrogen bonds. researchgate.net The analysis of Hirshfeld surfaces for similar compounds reveals that H···H, H···O/O···H, and H···C/C···H interactions are the most significant contributors to the crystal packing. researchgate.net In hydrated crystal structures of related methylacetanilide derivatives, water molecules can act as bridges, forming more intricate hydrogen-bonding motifs, such as R44(16) ring patterns. researchgate.net It is highly probable that in the crystal structure of 4'-Ethyl-3'-methylacetanilide, similar intermolecular N–H···O hydrogen bonds and C–H···O interactions play a crucial role in stabilizing the crystal lattice.

Conformational Preferences in Solution State

In solution, molecules have greater conformational freedom compared to the solid state. The preferred conformations of this compound in solution are determined by the rotational barriers around key single bonds and the influence of the solvent environment.

The rotation around the amide C–N bond in acetanilides is restricted due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. ut.ee This restricted rotation gives rise to the possibility of E/Z isomerism (also referred to as cis/trans isomerism). The Z-isomer has the groups with higher priority on the same side of the C=N partial double bond, while the E-isomer has them on opposite sides. studymind.co.uklibretexts.org For secondary amides like acetanilides, the Z conformation (where the aryl group and the carbonyl oxygen are cis to each other) is generally more stable.

The energy barrier for this rotation is significant, typically ranging from 10 to 18 kcal/mol in related amides, and can be measured using techniques like variable-temperature NMR spectroscopy. warwick.ac.uknih.gov The height of this rotational barrier is influenced by electronic effects of substituents on the phenyl ring. nih.govbas.bg Both electron-donating and electron-withdrawing groups can affect the barrier height, and computational studies using Density Functional Theory (DFT) have been employed to quantify these effects. nih.govnih.gov For this compound, the ethyl and methyl groups, being weakly electron-donating, would be expected to have a modest influence on the rotational barrier compared to strongly electron-withdrawing or -donating substituents.

The solvent environment can significantly impact the conformational equilibrium of acetanilides. cdnsciencepub.comacs.org Polar solvents can disrupt intramolecular hydrogen bonds that might exist in nonpolar environments, leading to changes in the preferred conformation. cdnsciencepub.com For instance, in some ortho-substituted acetanilides, polar solvents can cause the acetamido group to move out of the plane of the aromatic ring. cdnsciencepub.com The equilibrium between E and Z isomers can also be solvent-dependent. Studies on N-phenylthioacetamides, which are structurally related to acetanilides, have shown a substantial solvent dependency on the Z/E isomer preference. acs.org While the corresponding amides showed less dependency, the principle that solvent can alter conformational equilibria remains relevant. acs.org For this compound, it is expected that polar, hydrogen-bond-accepting solvents could interact with the N-H group, potentially altering the dihedral angle between the amide group and the phenyl ring and influencing the Z/E equilibrium.

Chirality and Stereochemistry of Substituted Acetanilide Derivatives

Chirality in acetanilide derivatives can arise from several sources. While this compound itself is not chiral, the broader class of substituted acetanilides can exhibit chirality. One important form of chirality in this class of compounds is axial chirality, or atropisomerism. This occurs when rotation around a single bond (in this case, the N-aryl bond) is sufficiently hindered, leading to the existence of stable, non-interconverting rotational isomers (atropisomers) that are mirror images of each other. nih.gov

Restricted rotation about the Ar–N axis is a known phenomenon in ortho-substituted anilides. acs.org If the rotation is slow enough at a given temperature, the atropisomers can be resolved. warwick.ac.uk The presence of bulky ortho-substituents increases the barrier to rotation. While this compound lacks ortho-substituents and therefore does not exhibit atropisomerism, the principles of stereochemistry in this class of compounds are important. For instance, the introduction of a chiral center elsewhere in the molecule, or the synthesis of derivatives with bulky ortho groups, could impart chirality to the system. The stereochemistry of amines, in general, involves pyramidal inversion at the nitrogen atom, but for amines, this inversion is typically very rapid at room temperature, preventing the isolation of enantiomers. libretexts.org In amides, the planarity enforced by resonance makes this type of inversion less relevant than the rotational isomerism around the C-N and N-Ar bonds.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4'-Ethyl-3'-methylacetanilide, a combination of one-dimensional (¹H and ¹³C) and advanced multi-dimensional NMR experiments provides a complete picture of its molecular framework. While specific spectral data for this exact compound is not widely published, expected chemical shifts and correlations can be reliably predicted based on data from closely related structures like acetanilide (B955) and its substituted derivatives. spectrabase.comuni-tuebingen.de

| Predicted ¹H and ¹³C NMR Data for this compound | |

| Atom | Predicted ¹H Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1-2.2 |

| Aromatic CH₃ | ~2.3 |

| Ethyl CH₂ | ~2.6 |

| Ethyl CH₃ | ~1.2 |

| Aromatic H-2' | ~7.3-7.4 |

| Aromatic H-5' | ~7.0-7.1 |

| Aromatic H-6' | ~7.0-7.1 |

| Amide N-H | ~7.5-9.0 (broad) |

| Aromatic C-1' | - |

| Aromatic C-3' | - |

| Aromatic C-4' | - |

| Carbonyl C=O | - |

Note: Predicted values are based on spectral data for analogous compounds and general substituent effects. Actual values may vary depending on solvent and experimental conditions.

To unambiguously assign the predicted signals and confirm the connectivity of the atoms, several two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, the following correlations would be expected:

A cross-peak between the ethyl group's methylene (B1212753) (-CH₂-) protons and methyl (-CH₃) protons.

Cross-peaks between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. oxinst.com It is a highly sensitive method for assigning carbon signals. oxinst.com Expected HSQC correlations would link the signals of the acetyl methyl protons, aromatic methyl protons, ethyl protons, and the three aromatic C-H protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for piecing together the molecular skeleton, especially around quaternary carbons (carbons with no attached protons). Key HMBC correlations for confirming the structure of this compound would include:

From the amide N-H proton to the carbonyl carbon and the aromatic C-1' and C-2' carbons.

From the acetyl methyl protons to the carbonyl carbon.

From the aromatic methyl protons (at C-3') to C-2', C-3', and C-4'.

From the ethyl methylene protons (at C-4') to C-3', C-4', and C-5'.

Amides, including acetanilides, are known to exhibit restricted rotation around the amide C-N bond due to its partial double-bond character. ut.eenih.gov This can lead to the existence of cis and trans conformers. Furthermore, rotation around the N-aryl bond can also be hindered. These dynamic processes often occur on a timescale that is comparable to the NMR experiment, leading to broadened signals or the appearance of multiple sets of signals for a single compound. ut.eeresearchgate.net

Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT-NMR) studies, is the primary tool for investigating these conformational exchanges. nih.govresearchgate.net By recording spectra at different temperatures, one can observe changes in the lineshape of the signals. At low temperatures, the exchange may be slow enough to observe distinct signals for each conformer. As the temperature is raised, the signals broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature. nih.gov From these experiments, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can be calculated. mdpi.com For N-aryl amides, these barriers provide critical information about steric and electronic effects within the molecule. nih.gov

While the aforementioned techniques are used for samples in solution, solid-state NMR (SSNMR) provides invaluable information about the molecule's structure, packing, and dynamics in its crystalline form. For a compound like this compound, SSNMR can be used to:

Identify Polymorphism: Different crystal packing arrangements (polymorphs) of the same compound will give distinct SSNMR spectra. This is critical in pharmaceutical contexts as different polymorphs can have different physical properties.

Determine Conformation in the Solid State: SSNMR can reveal the precise conformation, including the torsion angle between the phenyl ring and the acetamide (B32628) group, as it exists in the crystal lattice. uni-tuebingen.de

Probe Intermolecular Interactions: Techniques like Rotational-Echo Double Resonance (REDOR) can measure internuclear distances, providing direct evidence and characterization of intermolecular hydrogen bonds (e.g., the N-H···O=C bond between molecules). researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be influenced by the molecular environment. Spectra for N-(4-ethyl-3-methylphenyl)acetamide are available in spectral databases. spectrabase.comspectrabase.com

The vibrational spectrum of this compound is dominated by strong, characteristic bands from its amide and substituted aromatic groups.

| Characteristic Vibrational Modes for this compound | |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Amide A) | ~3300-3250 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2980-2850 |

| Amide I | ~1680-1650 |

| Amide II | ~1560-1530 |

| Aromatic C=C Stretch | ~1600, ~1500 |

| Amide III | ~1300-1250 |

| C-N Stretch | ~1400 |

In the solid state, acetanilide molecules are linked by intermolecular hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. acs.org This interaction has a significant and predictable effect on the vibrational spectrum. researchgate.net

N-H Stretching Frequency: The formation of a hydrogen bond weakens the N-H bond, causing its stretching vibration to shift to a lower frequency (a redshift). The band also typically becomes much broader and more intense compared to the sharp, higher-frequency band of a "free" N-H group (as seen in dilute, non-polar solutions or in the gas phase). nih.govnih.gov

Amide I (C=O) Frequency: The involvement of the carbonyl oxygen in a hydrogen bond slightly weakens the C=O double bond. This results in a downward shift of the Amide I band to a lower wavenumber, typically by 15-30 cm⁻¹, compared to its position in a non-hydrogen-bonding environment. researchgate.net

Analyzing these shifts provides direct evidence for the presence and strength of hydrogen bonding in the solid-state structure of this compound. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of molecules. This technique provides crucial information about the elemental composition and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure mass-to-charge ratios with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula of a compound, a critical step in its identification. For this compound (C₁₁H₁₅NO), the monoisotopic mass is calculated to be 177.11537 Da. uni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, a capability not afforded by low-resolution mass spectrometry.

The high accuracy of HRMS is particularly valuable in distinguishing isobaric impurities, which are compounds that have the same integer mass but different exact masses. By providing exact mass measurements with errors of less than 5 ppm, techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry ensure the unambiguous identification of the target compound.

Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 178.12265 | 138.8 |

| [M+Na]⁺ | 200.10459 | 146.5 |

| [M-H]⁻ | 176.10809 | 142.9 |

| [M+NH₄]⁺ | 195.14919 | 159.3 |

| [M+K]⁺ | 216.07853 | 144.5 |

| [M+H-H₂O]⁺ | 160.11263 | 133.1 |

| [M+HCOO]⁻ | 222.11357 | 163.2 |

Advanced Ionization Techniques (e.g., ESI)

Advanced ionization techniques are crucial for generating ions from the analyte for mass spectrometric analysis. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. nih.govresearchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov

For this compound, ESI would typically produce a protonated molecule, [M+H]⁺, with a mass-to-charge ratio of approximately 178.12265. uni.lu This technique is often coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures, allowing for the separation of components before their introduction into the mass spectrometer. nih.gov The fragmentation of the parent ion can be induced in the mass spectrometer to provide structural information. A common fragmentation pathway for acetanilides involves the cleavage of the amide bond. For this compound, this would lead to the formation of a resonance-stabilized acylium ion and a substituted aniline (B41778) radical cation.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. upi.edu The wavelength and intensity of the absorption are characteristic of the molecule's structure, particularly the extent of conjugation.

In organic molecules, the most common electronic transitions involve σ, π, and non-bonding (n) electrons. shu.ac.uk For this compound, the key chromophore is the substituted benzene (B151609) ring and the acetamido group. The presence of the aromatic ring gives rise to characteristic π → π* transitions. The non-bonding electrons on the nitrogen and oxygen atoms of the acetamido group can participate in n → π* transitions. inflibnet.ac.in

The ethyl and methyl substituents on the aromatic ring, being weakly electron-donating, cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted acetanilide. This is due to the destabilization of the ground state and stabilization of the excited state, which reduces the energy gap for the electronic transition. The conjugation between the lone pair of electrons on the nitrogen atom and the aromatic π-system is a key feature influencing the UV-Vis spectrum. This conjugation is affected by the dihedral angle between the plane of the phenyl ring and the plane of the amide group.

The specific absorption maxima (λmax) and their corresponding molar absorptivities (ε) are sensitive to the solvent used for the analysis. shu.ac.uk Polar solvents can interact with the solute, affecting the energies of the molecular orbitals and thus shifting the absorption bands. shu.ac.uk For instance, n → π* transitions often experience a blue shift (hypsochromic shift) in polar solvents. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Aromatic Ring | ~200-280 nm |

Detailed experimental data on the UV-Vis spectrum of this compound would be required to assign the specific λmax values and molar absorptivities for these transitions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the electronic structure of molecules. For 4'-Ethyl-3'-methylacetanilide, DFT calculations would be instrumental in defining its fundamental electronic and structural characteristics.

Optimization of Ground-State Geometries

A primary step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can perform geometry optimization. This process systematically adjusts the positions of the atoms to find the configuration with the lowest possible energy.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra.

Vibrational Frequencies: Theoretical calculations can produce a complete set of vibrational modes for the molecule. researchgate.net These computed frequencies, corresponding to bond stretching, bending, and torsional motions, can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. eurjchem.com For this compound, this would allow for a detailed assignment of the observed spectral bands, such as the characteristic C=O and N-H stretching vibrations of the amide group, and the various C-H and C-C vibrations of the aromatic ring and its alkyl substituents.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the unambiguous assignment of signals, which can be complex for substituted aromatic compounds like this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the environment. researchgate.net

MD simulations for this compound would reveal how the molecule behaves in a dynamic system. This would involve exploring the rotational freedom around single bonds, such as the bond connecting the phenyl ring to the nitrogen atom and the bonds within the ethyl group. The simulation would map the accessible conformations and the energy barriers between them, offering a comprehensive view of the molecule's flexibility.

Solvation Effects on Molecular Conformation

The conformation and properties of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly powerful for studying these effects by explicitly including solvent molecules in the simulation box.

For this compound, MD simulations in different solvents (e.g., water, ethanol, chloroform) would demonstrate how solvent-solute interactions affect its preferred conformation. researchgate.net The simulations would track the formation and lifetime of hydrogen bonds between the amide group of the solute and polar solvent molecules. The results would yield solvation free energies, which quantify the molecule's solubility and stability in various media, crucial for understanding its behavior in biological or chemical systems.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, orbital interactions, and bonding within a molecule. It translates the complex wave function from a DFT calculation into a more intuitive chemical picture of Lewis structures, lone pairs, and delocalizing interactions. rsc.org

For this compound, NBO analysis would quantify the delocalization of electron density, particularly the interaction between the nitrogen lone pair and the antibonding orbitals of the adjacent carbonyl group (n → π* interaction), a key feature of the amide resonance. sci-hub.se It would also reveal hyperconjugative interactions between the phenyl ring and the alkyl substituents. The strength of these interactions is estimated using second-order perturbation theory, providing a quantitative measure of their contribution to the molecule's stability. cdnsciencepub.com

Quantum Chemical Topology and Hirshfeld Surface Analysis

To understand how molecules pack together in the solid state and to analyze the nature of intermolecular interactions, Hirshfeld surface analysis is a powerful graphical tool. nih.gov This method partitions the crystal space into regions associated with each molecule, based on the electron distribution of a promolecular density.

Modeling Reaction Pathways and Transition States

Computational and theoretical chemistry provide powerful tools for elucidating the intricate details of chemical reactions at a molecular level. For acetanilide (B955) derivatives, including this compound, these methods are instrumental in mapping potential energy surfaces, identifying reaction intermediates, and characterizing the fleeting transition states that govern reaction rates and outcomes. While specific computational studies on the reaction pathways of this compound are not extensively documented in public literature, the methodologies applied to closely related acetanilides provide a clear framework for how such investigations would proceed.

Density Functional Theory (DFT) is a predominant method for these studies, offering a balance between computational cost and accuracy. ias.ac.inresearchgate.net Researchers utilize DFT to model various reactions, such as electrophilic aromatic substitution, hydrolysis, and oxidation, which are common for this class of compounds.

The process typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (e.g., this compound), proposed intermediates, and final products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for each step of a proposed reaction mechanism. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.

Energy Profile Calculation: By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The difference in energy between the reactants and the transition state is the activation energy barrier (ΔG‡), a critical factor in determining the reaction rate. The step with the highest activation energy is identified as the rate-determining step. ias.ac.inresearchgate.net

Solvent Effects: Since many reactions occur in solution, computational models often incorporate the effects of the solvent, typically using a Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation. ias.ac.innih.gov

For a substituted acetanilide like this compound, computational modeling can predict the regioselectivity of electrophilic aromatic substitution reactions (e.g., nitration, halogenation). By calculating the activation energies for electrophilic attack at the different available positions on the aromatic ring, chemists can predict the most likely products. The directing effects of the activating acetamido group and the alkyl substituents (ethyl and methyl) can be quantified. For instance, studies on the alkaline hydrolysis of acetanilides have used computational methods to show that the rate-determining stage is the nucleophilic addition of a hydroxide (B78521) ion to form a tetrahedral intermediate. researchgate.netresearchgate.net Similarly, DFT calculations have been employed to investigate the mechanism of palladium-catalyzed carboxylation of acetanilide, successfully modeling the catalytic cycle and identifying the rate-determining step. ias.ac.in

These theoretical investigations are not merely academic; they provide crucial insights that can guide the synthesis of new compounds, optimize reaction conditions, and explain experimental observations that are otherwise difficult to interpret.

Research Findings

Detailed research findings on the modeling of reaction pathways for this compound are not available. However, studies on related acetanilides have yielded significant insights. For example, computational analysis of the alkaline hydrolysis of various p-substituted acetanilides has established excellent correlations between experimentally determined reaction rates and theoretically calculated parameters, such as the electrostatic potential at the carbonyl carbon. researchgate.net In studies of the Cp*Co(III)-catalyzed alkylation of acetanilide, DFT calculations helped to elucidate the reaction mechanism, including the coordination of the acetanilide to the cobalt center and the identification of the C-H activation and C-C bond formation steps. beilstein-journals.org These examples underscore the predictive power of computational chemistry in understanding the reactivity of the acetanilide scaffold.

The table below serves as an illustrative example of the type of data that would be generated from a computational study on the reaction pathways of an acetanilide derivative. The values are hypothetical and intended to demonstrate the output of such theoretical calculations.

| Reaction Type | Pathway/Position | Computational Method | Calculated ΔG‡ (kcal/mol) | Predicted Rate-Determining Step |

|---|---|---|---|---|

| Nitration | Ortho- to -NHCOCH₃ (Position 2') | B3LYP/6-31G(d) | 18.5 | Formation of σ-complex |

| Nitration | Ortho- to -NHCOCH₃ (Position 6') | B3LYP/6-31G(d) | 17.9 | |

| Nitration | Para- to -CH₃ (Position 5') | B3LYP/6-31G(d) | 22.1 | |

| Alkaline Hydrolysis | Formation of Tetrahedral Intermediate | M06/6-311+G(d,p) with PCM | 21.8 | Nucleophilic Attack |

| Alkaline Hydrolysis | Decomposition of Intermediate | M06/6-311+G(d,p) with PCM | 14.2 | - |

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation of chemical mixtures into their individual components. The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. For 4'-Ethyl-3'-methylacetanilide, various chromatographic methods are employed for both analytical and preparative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its analysis by GC-MS may be enhanced through derivatization to increase volatility and improve chromatographic peak shape.

The core principle of GC-MS involves injecting a sample into a gas chromatograph, where it is vaporized and separated as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component. impactfactor.org This mass spectrum serves as a molecular "fingerprint," allowing for definitive identification by comparison to spectral libraries. impactfactor.org For research involving metabolites or derivatives of this compound, GC-MS provides unparalleled structural elucidation. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Phenyl-methylpolysiloxane capillary column (e.g., 30m x 0.25mm) | Separates components based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Temperature Program | Initial oven temp 100°C, ramp to 280°C | Optimizes separation of compounds with different volatilities. |

| Ionization Source | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole | Filters ions by their mass-to-charge ratio for detection. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile or thermally labile compounds. It is the preferred method for analyzing many substituted acetanilides. The technique utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation occurs based on the compound's affinity for the stationary versus the mobile phase.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. sielc.comsemanticscholar.org this compound, being a moderately polar compound, would be retained on the column and then eluted by adjusting the mobile phase composition. Quantification is achieved by integrating the area of the chromatographic peak, which is proportional to the concentration of the compound.

Table 2: Representative HPLC Method Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (Octadecyl) bonded silica, 5 µm particle size | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water gradient | Elutes compounds from the column; gradient allows for separation of components with varying polarities. sielc.com |

| Flow Rate | 1.0 mL/min | Maintains a constant and reproducible flow of the mobile phase. |

| Detector | UV-Vis at a specific wavelength (e.g., 245 nm) | Detects the analyte as it elutes from the column based on its light absorbance. |

| Injection Volume | 10 µL | Introduces a precise volume of the sample into the system. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times by controlling viscosity and separation kinetics. |

For the initial isolation from a synthesis reaction or purification of a research sample, preparative chromatographic techniques are essential. Thin Layer Chromatography (TLC) and column chromatography are often used in tandem for this purpose.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the optimal solvent system for a larger-scale separation. wisc.educhemistryhall.com A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent like silica gel. youtube.com The plate is then placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components of the mixture based on their differing affinities for the stationary and mobile phases. wisc.edu

Column Chromatography is a preparative technique used to purify compounds on a larger scale. rochester.edu It operates on the same principles as TLC, but the stationary phase (typically silica gel or alumina) is packed into a vertical glass column. rochester.edursc.org The crude sample mixture is loaded onto the top of the column, and a solvent (eluent), often determined from prior TLC analysis, is passed through the column. wiley-vch.de Components of the mixture travel through the column at different rates and are collected in separate fractions as they exit the bottom. This method is highly effective for isolating this compound from starting materials and byproducts.

Table 3: Common Parameters for TLC and Column Chromatography

| Parameter | Thin Layer Chromatography (TLC) | Column Chromatography |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates rsc.org | Silica gel (60-200 mesh) rochester.edu |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (B1210297) mixtures (e.g., 19:1 to 1:1 ratios) rsc.org | Hexane/Ethyl Acetate mixtures, often starting with a low polarity and gradually increasing wiley-vch.de |

| Application | Reaction monitoring, purity checks, solvent system optimization | Preparative purification and isolation of the target compound rsc.org |

| Detection (TLC) | UV light (254 nm) or chemical staining | Collection of fractions followed by TLC analysis of each fraction |

Development of Specialized Detection Methods

Beyond standard chromatographic detection, the unique structure of substituted acetanilides lends itself to the development of specialized detection methods for specific research applications. These methods can offer enhanced sensitivity, selectivity, or functionality in complex analytical systems, such as biological assays.

One significant area of development is in the field of chemiluminescence . Certain substituted acetanilides can act as the sole light-generating reagent in chemiluminescent systems designed to detect the presence of peroxidases. google.com In such assays, the acetanilide (B955) derivative reacts in the presence of a peroxidase and an oxidant (like hydrogen peroxide) to produce a detectable light signal. google.com The intensity of this signal is proportional to the concentration of the peroxidase, making it a highly sensitive detection method for immunoassays and other specific binding assays where a peroxidase is used as a label. google.comnih.gov

Furthermore, analytical methods based on the chemical properties of the acetanilide functional group can be developed. For instance, a quantitative titration method can be devised. This involves the acid-catalyzed hydrolysis of the amide bond in this compound to yield the corresponding aniline (B41778) derivative (4-ethyl-3-methylaniline) and acetic acid. The resulting aromatic amine can then be quantified using a titration method, such as diazotization with a standardized nitrite (B80452) solution. google.com This approach, while more classical, can provide a cost-effective and accurate means of content determination for bulk material.

Finally, the hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a highly specialized and sensitive detection method. This technique allows for not only the quantification of this compound but also the identification and structural elucidation of its metabolites or degradation products in complex matrices with high specificity and low detection limits. nih.gov

Future Directions in Research on 4 Ethyl 3 Methylacetanilide

Exploration of Novel Synthetic Routes

The synthesis of specifically substituted acetanilides like 4'-Ethyl-3'-methylacetanilide is foundational for any further research. While classical methods involving acylation of the corresponding aniline (B41778) (4-ethyl-3-methylaniline) are straightforward, future research should focus on more efficient, sustainable, and versatile synthetic strategies.

One documented route involves the reaction of 4'-bromo-3'-methylacetanilide with diethylzinc, a type of organometallic cross-coupling reaction. chemicalbook.com Future explorations could expand on this by:

Investigating Alternative Cross-Coupling Reactions: Research into palladium, nickel, or copper-catalyzed cross-coupling reactions using different ethylating agents could offer milder conditions, higher yields, and broader functional group tolerance. Exploring reagents like ethylboronic acids (Suzuki coupling), ethylzinc (B8376479) reagents (Negishi coupling), or ethyl Grignard reagents (Kumada coupling) with a halogenated precursor would be a logical progression.

Developing C-H Activation Strategies: A more atom-economical approach would be the direct C-H ethylation of 3'-methylacetanilide. This advanced synthetic strategy avoids the need for pre-functionalization (e.g., halogenation) of the aromatic ring, reducing step counts and waste. Research would need to identify suitable catalyst systems that can selectively target the C-H bond at the 4'-position.

Green Chemistry Approaches: The application of green chemistry principles to the synthesis is a critical future direction. This could involve using microwave-assisted synthesis to accelerate reaction times and improve energy efficiency, a technique that has proven effective for other acetanilide (B955) preparations. Furthermore, exploring syntheses in environmentally benign solvents, such as water or supercritical fluids, would represent a significant advance over traditional organic solvents.

Investigation of Complex Reaction Mechanisms

The electronic and steric properties of the substituents on the aromatic ring of this compound create a unique chemical environment. The N-acetyl group is a moderately activating, ortho, para-directing group, while the alkyl (ethyl and methyl) groups are weakly activating and also ortho, para-directing. Understanding the interplay of these directing effects is crucial for predicting the outcomes of further chemical transformations.

Future research should delve into the mechanisms of various reactions, particularly electrophilic aromatic substitution:

Regioselectivity Studies: Detailed mechanistic studies on reactions such as nitration, halogenation, and Friedel-Crafts acylation are needed. The primary questions revolve around the regioselectivity of these reactions. The para-position relative to the strongly directing acetamido group is blocked by the ethyl group. Therefore, substitution is expected at the ortho-positions. Research using kinetic studies, isotopic labeling, and computational analysis could elucidate the subtle electronic and steric factors that determine the precise location and rate of substitution.

H-Atom Abstraction Pathways: The presence of both primary (from the ethyl group) and secondary (from the acetyl and methyl groups) C-H bonds, as well as the N-H bond, offers multiple sites for radical reactions. osti.gov Mechanistic studies, perhaps using radical initiators and trapping agents, could map the pathways of H-atom abstraction, which is fundamental to understanding potential polymerization or degradation pathways under specific conditions. osti.gov

Advancements in Computational Modeling of Acetanilide Systems

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. mit.edu For acetanilide systems, computational methods have been used to characterize the amide linkage and understand how substituents affect crystal structure and molecular geometry. usna.edubanglajol.info

Future computational research on this compound should focus on:

Predictive Modeling of Reactivity: Employing Density Functional Theory (DFT) and other quantum mechanical methods can help predict the most likely sites for electrophilic or nucleophilic attack. usna.edu By calculating properties like molecular electrostatic potential (MESP) maps and frontier molecular orbital (FMO) energies, researchers can build a robust model of the compound's reactivity before undertaking extensive lab work. mit.edubanglajol.info

Simulation of Spectroscopic Data: Advanced computational models can accurately predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. banglajol.info These predictions can serve as a benchmark for confirming the identity and purity of newly synthesized derivatives and for interpreting complex experimental spectra.

Understanding Intermolecular Interactions: Modeling can reveal how molecules of this compound interact with each other in the solid state. This is crucial for predicting crystal packing and understanding physical properties like melting point and solubility. These calculations can also guide efforts to create co-crystals or new materials with specific physical properties.

The table below illustrates the type of data that can be generated through computational modeling for a generic acetanilide, comparing theoretical calculations with experimental values to show the predictive power of these methods.

| Parameter | Method | Basis Set | Calculated Value | Experimental Value |

| Bond Length (C=O) | B3LYP | 6-31+G(d,p) | 1.24 Å | 1.22 Å |

| Bond Length (N-C) | B3LYP | 6-31+G(d,p) | 1.37 Å | 1.36 Å |

| Dihedral Angle | B3LYP | 6-31+G(d,p) | 25.8° | 29.1° |

This is an interactive data table based on generalized data for acetanilide systems. banglajol.info

Development of Materials Science Applications (excluding those with direct human/animal biological activity)

The structural features of this compound, particularly the amide group capable of hydrogen bonding and the substituted aromatic ring, suggest potential applications in materials science. Research in this area is nascent and offers significant opportunities.

Polymer Science: The molecule could be investigated as a monomer or a functional additive in polymers. The acetanilide group can introduce hydrogen bonding capabilities, potentially enhancing properties like thermal stability, mechanical strength, or gas permeability in polymers like polyamides or polyimides.